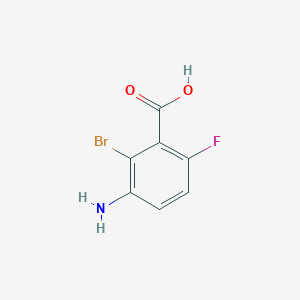

3-Amino-2-bromo-6-fluorobenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-2-bromo-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWBIYIRJQLGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-6-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The general synthetic route includes the following steps:

Nitrification: o-Fluorobenzonitrile is subjected to nitrification to introduce a nitro group.

Nitroreduction: The nitro group is then reduced to an amino group.

Bromization: Bromine is introduced to the compound through a bromination reaction.

Diazo-deamination: The amino group is converted to a diazonium salt, which is then deaminated.

Hydrolysis: The final step involves hydrolysis to yield 3-Amino-2-bromo-6-fluorobenzoic acid.

Industrial Production Methods

Industrial production of 3-Amino-2-bromo-6-fluorobenzoic acid follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and conversion rates. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-bromo-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-bromo-6-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-2-bromo-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups can form hydrogen bonds, halogen bonds, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogues

6-Amino-2-bromo-3-fluorobenzoic Acid

- Structure: Positional isomer of the target compound, with amino and fluoro groups swapped (positions 6 and 3).

- Properties: Similar molecular weight (234.02 g/mol) but distinct electronic effects due to substituent arrangement. The amino group at position 6 may enhance solubility in polar solvents compared to position 3.

- Safety : Classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), indicating moderate toxicity .

2-Amino-6-bromo-3-chloro-5-fluorobenzoic Acid

- Structure : Additional chloro substituent at position 4.

3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic Acid

Methyl-Substituted Derivatives

3-Bromo-6-fluoro-2-methylbenzoic Acid

- Synthesis : Produced via bromination of 2-fluoro-6-methylbenzoic acid with 90% yield, highlighting the efficiency of methyl-substituted precursors .

- Applications : Used in Suzuki-Miyaura cross-coupling reactions (e.g., with 3-fluorophenyl boronic acid) to generate biaryl structures, a common motif in drug discovery .

Biologische Aktivität

3-Amino-2-bromo-6-fluorobenzoic acid (C7H5BrFNO2) is an organic compound that belongs to the class of benzoic acids. It features a unique arrangement of amino, bromo, and fluoro substituents on its benzene ring, which contributes to its distinct chemical reactivity and biological activity. This article explores its biological properties, mechanisms of action, and applications in scientific research.

The compound's synthesis typically involves several steps starting from o-fluorobenzonitrile. The general synthetic route includes nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis. Each step is optimized for yield and purity, making it suitable for various applications in chemistry and biology .

Biological Activity

3-Amino-2-bromo-6-fluorobenzoic acid exhibits diverse biological activities due to its unique substituent arrangement. Key areas of interest include:

- Enzyme Interactions : The compound has been studied for its ability to interact with enzymes, potentially acting as a substrate or inhibitor. Its amino group can form hydrogen bonds with active sites in enzymes, influencing their catalytic activity.

- Pharmacological Applications : As a building block in pharmaceutical synthesis, it serves as an intermediate in the development of drugs targeting various diseases. Its fluorine atom enhances lipophilicity, which can improve drug absorption and bioavailability .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures possess antimicrobial activity. The presence of halogens (bromo and fluoro) is known to enhance the biological efficacy of organic molecules against bacterial strains .

The biological effects of 3-Amino-2-bromo-6-fluorobenzoic acid can be attributed to its interactions at the molecular level:

- Hydrogen Bonding : The amino group can engage in hydrogen bonding with various biological macromolecules, facilitating interactions with proteins and nucleic acids.

- Halogen Bonding : The bromo and fluoro groups can participate in halogen bonding, which is crucial for the stabilization of enzyme-substrate complexes .

Research Findings

Recent studies have highlighted the potential of 3-Amino-2-bromo-6-fluorobenzoic acid in various research applications:

Case Studies

Several case studies illustrate the biological activity of 3-Amino-2-bromo-6-fluorobenzoic acid:

- Antibacterial Studies : A study conducted by researchers at a pharmaceutical company tested various derivatives of benzoic acids, including 3-Amino-2-bromo-6-fluorobenzoic acid, against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity compared to standard antibiotics .

- Enzyme Interaction Studies : Another research project focused on the interaction between this compound and a specific enzyme involved in cancer metabolism. The findings revealed that the compound could inhibit enzyme activity by competing with natural substrates .

- Fluorinated Drug Analogues : Research aimed at synthesizing fluorinated analogues for improved pharmacokinetics showed that incorporating 3-Amino-2-bromo-6-fluorobenzoic acid into drug design led to compounds with enhanced metabolic stability and bioactivity .

Q & A

Q. How can researchers optimize the synthesis of 3-Amino-2-bromo-6-fluorobenzoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting reaction conditions tailored to substituent reactivity. For bromo-fluoro-aromatic systems, strong bases (e.g., NaH or KOtBu) in polar aprotic solvents (e.g., DMF or DMSO) are critical for efficient substitution reactions. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate stability. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) enhances purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing 3-Amino-2-bromo-6-fluorobenzoic acid?

- Methodological Answer :

- NMR : - and -NMR identify substituent positions and electronic environments. The amino group’s deshielding effect and bromo/fluoro coupling patterns are diagnostic .

- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm), C=O (~1680 cm), and aromatic C-Br (~600 cm) confirm functional groups.

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. High-resolution MS validates molecular ions (e.g., [M+H]) .

Q. How do the positions of amino, bromo, and fluoro substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Substituent effects are governed by electronic and steric factors:

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reaction outcomes when using 3-Amino-2-bromo-6-fluorobenzoic acid in cross-coupling reactions?

- Methodological Answer : Contradictory results (e.g., variable yields in Suzuki-Miyaura couplings) may arise from competing side reactions or catalyst poisoning. Strategies include:

- Catalyst Screening : Test Pd(OAc), XPhos, or SPhos ligands to optimize steric bulk and electron-donating capacity.

- Additive Optimization : Use silver salts (AgCO) to scavenge halides or stabilize reactive intermediates.

- Kinetic Analysis : Employ in-situ IR or GC-MS to identify byproducts and adjust reaction parameters (temperature, solvent polarity) .

Q. How can X-ray crystallography with SHELX software elucidate the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines hydrogen-bonding networks and π-π stacking. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure Solution : SHELXT auto-tracing generates initial models, while SHELXL refines anisotropic displacement parameters.

- Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous features. Intermolecular interactions (e.g., NH–O hydrogen bonds) explain crystallization behavior .

Q. What mechanistic insights explain the regioselectivity observed in the compound’s participation in Buchwald-Hartwig amination?

- Methodological Answer : The bromo substituent’s position (ortho to -COOH) creates steric hindrance, directing palladium catalysts to the meta position. DFT calculations reveal:

- Transition-State Analysis : Pd(0) insertion at C-Br is favored due to lower activation energy (~25 kcal/mol) compared to C-F sites.

- Electronic Effects : The electron-withdrawing -COOH group polarizes the aromatic ring, stabilizing Pd–aryl intermediates at brominated positions.

- Ligand Influence : Bulky ligands (e.g., BrettPhos) prevent undesired β-hydride elimination, improving amination yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.